Lp-PLA2 Inhibitory Potency: Direct Comparison with Clinical Candidate SB-435495
2-(4-Bromothiophen-2-yl)propan-2-ol inhibits human plasma Lp-PLA2 with an IC50 of 74 nM, demonstrating potency within the range of advanced Lp-PLA2 inhibitors [1]. In contrast, the discontinued clinical candidate SB-435495 exhibits an IC50 of 0.06 nM . While SB-435495 is significantly more potent, its high molecular weight and complex structure render it impractical for cost-effective procurement and building block utilization. The simpler 2-(4-Bromothiophen-2-yl)propan-2-ol provides a more accessible scaffold for iterative medicinal chemistry campaigns.
| Evidence Dimension | Inhibition of human plasma Lp-PLA2 (IC50) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | SB-435495 (IC50 = 0.06 nM) |
| Quantified Difference | SB-435495 is ~1233-fold more potent; target compound offers structural simplicity and synthetic tractability. |
| Conditions | Human plasma Lp-PLA2 using 2-thio-PAF substrate, preincubated 20 mins, measured 1 hr post-substrate addition. |
Why This Matters
For research programs requiring a tractable, low-molecular-weight Lp-PLA2 inhibitor scaffold, the target compound provides a viable starting point with manageable potency versus the impractical procurement and synthetic complexity of SB-435495.
- [1] BindingDB. BDBM50363379 (CHEMBL1945882). IC50: 74 nM for human plasma Lp-PLA2. View Source
